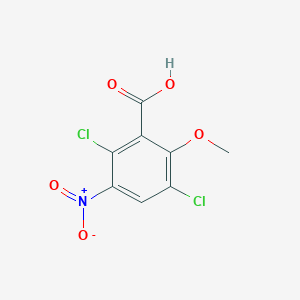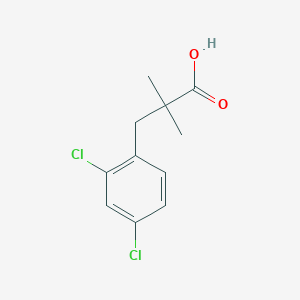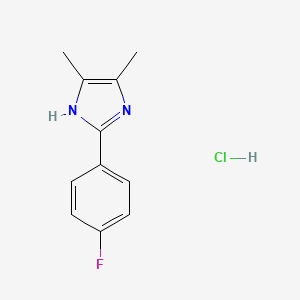![molecular formula C5H12ClNO4Si B13575428 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide is an organosilicon compound that features a chloroacetamide group and a trihydroxysilylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide typically involves the reaction of 3-aminopropyltriethoxysilane with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction. After completion, the product is purified through techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The trihydroxysilyl group can undergo hydrolysis to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents such as ethanol or water.
Hydrolysis and condensation: These reactions are often catalyzed by acids or bases and occur in aqueous or alcoholic media.
Major Products
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis and condensation: Products include silanols and polysiloxanes.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: The compound can be used to modify surfaces for cell culture or as a linker in bioconjugation reactions.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide involves its ability to form covalent bonds with nucleophiles. The chloroacetamide group is reactive towards nucleophiles, allowing it to form stable amide or thioamide bonds. The trihydroxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks. These properties make the compound useful for surface modification and cross-linking applications.
Comparación Con Compuestos Similares
Similar Compounds
3-aminopropyltriethoxysilane: A precursor used in the synthesis of 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another organosilicon compound with similar applications in surface modification and bioconjugation.
Uniqueness
This compound is unique due to the presence of both a chloroacetamide group and a trihydroxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Propiedades
Fórmula molecular |
C5H12ClNO4Si |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
2-chloro-N-(3-trihydroxysilylpropyl)acetamide |
InChI |
InChI=1S/C5H12ClNO4Si/c6-4-5(8)7-2-1-3-12(9,10)11/h9-11H,1-4H2,(H,7,8) |
Clave InChI |
BFVCSVLKMPZQOL-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CCl)C[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)


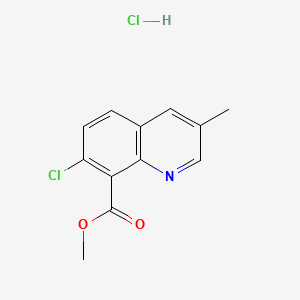
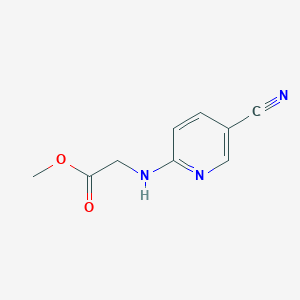
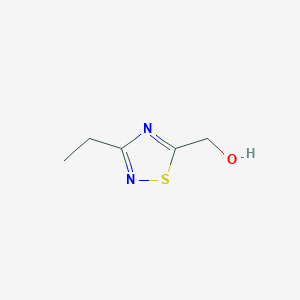
![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
